molecular formula C17H20N4O2 B13348092 4-(4-Methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-benzo[b][1,4]diazepin-2(3H)-one

4-(4-Methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B13348092
M. Wt: 312.37 g/mol
InChI Key: CVKVZGLTQPNIEY-VAWYXSNFSA-N
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Description

4-(4-Methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-benzo[b][1,4]diazepin-2(3H)-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 4-methylpiperazine with a suitable benzodiazepine precursor, followed by the introduction of the oxopropylidene group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for research or pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-benzo[b][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s pharmacological properties.

    Reduction: This reaction can remove oxygen-containing functional groups, potentially enhancing the compound’s stability.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated analogs. Substitution reactions can result in a wide range of modified compounds with different functional groups.

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-benzo[b][1,4]diazepin-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anxiolytic or anticonvulsant effects.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-benzo[b][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and muscle relaxant properties.

Uniqueness

4-(4-Methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-benzo[b][1,4]diazepin-2(3H)-one is unique due to its specific structural features, such as the presence of the 4-methylpiperazine and oxopropylidene groups. These modifications can influence the compound’s pharmacological properties, making it distinct from other benzodiazepines and potentially offering new therapeutic benefits.

Biological Activity

The compound 4-(4-Methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-benzo[b][1,4]diazepin-2(3H)-one , also known as an analog of olanzapine, is a benzodiazepine derivative that has garnered attention for its potential pharmacological properties. This article reviews its biological activity, focusing on its effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : (3Z)-4-(4-methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-1,5-benzodiazepin-2-one
  • Molecular Formula : C17H20N4O2
  • Molecular Weight : 312.37 g/mol

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems in the brain, particularly:

  • Dopaminergic System : It exhibits antagonistic properties at dopamine D2 receptors, which is characteristic of atypical antipsychotics. This action may contribute to its efficacy in treating psychotic disorders.
  • Serotonergic System : The compound also interacts with serotonin receptors (5-HT2A), which may enhance its therapeutic profile by reducing side effects commonly associated with traditional antipsychotics.

1. Antipsychotic Activity

Research indicates that the compound exhibits significant antipsychotic effects in animal models. A study comparing olanzapine and its derivatives showed that administration led to improvements in symptoms associated with schizophrenia-like behaviors in mice, including reduced hyperactivity and improved cognitive function .

2. Weight Gain and Metabolic Effects

In a comparative study involving a high-sweet, high-fat diet, the compound was shown to induce weight gain and alter metabolic parameters such as insulin and glucose levels. Specifically, doses of 3 mg/kg increased food intake over time, while higher doses exhibited variable effects on weight gain . These findings suggest a potential for metabolic side effects similar to those observed with olanzapine.

3. Neuroprotective Effects

Emerging data suggest that this compound may possess neuroprotective properties. Research has indicated that it can mitigate oxidative stress and neuronal apoptosis in vitro, which could be beneficial in neurodegenerative conditions .

Study 1: Atypical Antipsychotic Effects

In a controlled study involving chronic administration of the compound to mice, researchers observed significant changes in body weight and metabolic markers compared to a control group receiving a different treatment. Notably, the compound's ability to enhance food intake while simultaneously affecting serum lipid profiles was highlighted as a concern for long-term use .

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of the compound in models of oxidative stress. Results indicated that treatment reduced markers of oxidative damage and preserved neuronal integrity, suggesting potential applications in treating conditions like Alzheimer's disease .

Data Tables

Parameter Control Group Treatment Group (3 mg/kg) Treatment Group (6 mg/kg)
Body Weight Change (g)+5+15+20
Food Intake (g/day)203025
Insulin Level (μU/mL)102530
Glucose Level (mg/dL)90120130

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

3-[(E)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepin-2-one

InChI

InChI=1S/C17H20N4O2/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11+

InChI Key

CVKVZGLTQPNIEY-VAWYXSNFSA-N

Isomeric SMILES

C/C(=C\C1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)/O

Canonical SMILES

CC(=CC1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)O

Origin of Product

United States

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